Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester
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Overview
Description
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester is a complex organic compound featuring a thiazole ring, an ester functional group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester typically involves the reaction of thiazole derivatives with benzyl alcohol under specific conditions. One common method includes the use of a thiazole derivative, such as 5-acetyl-4-methyl-2-thiazolyl, which is reacted with benzyl alcohol in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 5-acetyl-1,3,4-thiadiazole and 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles.
Esters: Compounds such as ethyl acetate and methyl butyrate.
Uniqueness
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester is unique due to its combination of a thiazole ring and an ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63148-79-8 |
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Molecular Formula |
C14H13NO3S2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
benzyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C14H13NO3S2/c1-9-12(10(2)16)19-13(15-9)20-14(17)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
GSCHNMOIVICJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SC(=O)OCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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